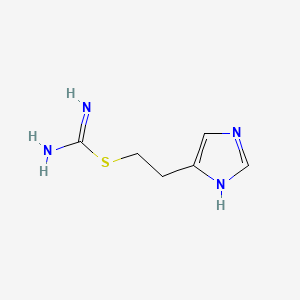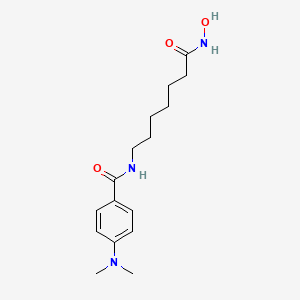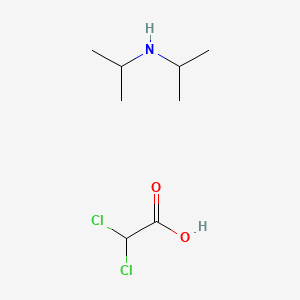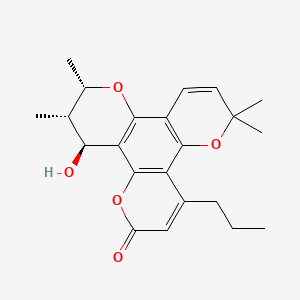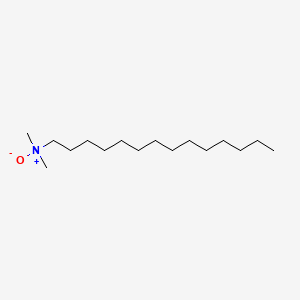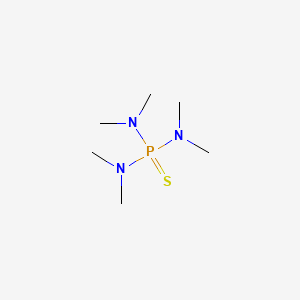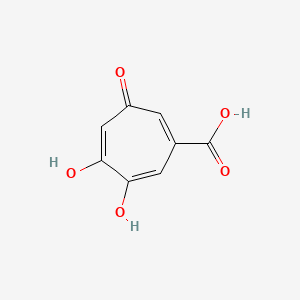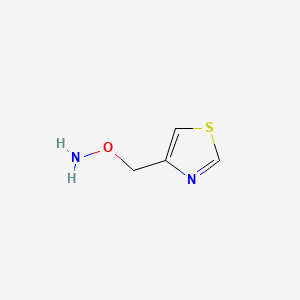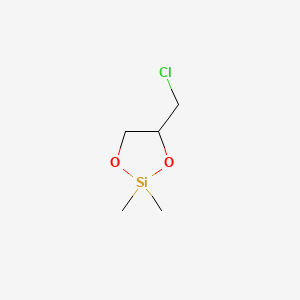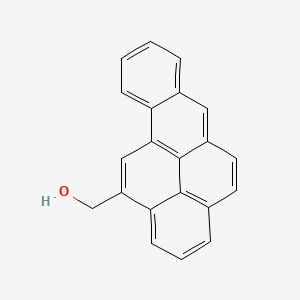
12-Hydroxymethylbenzo(a)pyrene
概要
説明
12-Hydroxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C21H14O. It is a derivative of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. The compound consists of a benzo(a)pyrene core with a hydroxymethyl group attached at the 12th position. This structural modification imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxymethylbenzo(a)pyrene typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxymethylation of benzo(a)pyrene using formaldehyde in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxymethyl group is introduced at the 12th position of the benzo(a)pyrene ring system.
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized applications and potential health hazards. large-scale synthesis would likely follow similar routes as laboratory methods, with additional steps for purification and quality control to ensure the compound’s safety and efficacy.
化学反応の分析
Types of Reactions: 12-Hydroxymethylbenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a benzylic alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at other positions on the benzo(a)pyrene ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 12-Carboxybenzo(a)pyrene.
Reduction: this compound alcohol.
Substitution: Various halogenated derivatives of benzo(a)pyrene.
科学的研究の応用
12-Hydroxymethylbenzo(a)pyrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and transformation of polycyclic aromatic hydrocarbons.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic potential.
Medicine: Studied for its potential role in the development of cancer and other diseases related to environmental pollutants.
Industry: Utilized in environmental monitoring and assessment of pollution levels.
作用機序
The mechanism of action of 12-Hydroxymethylbenzo(a)pyrene involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form reactive epoxides and diol-epoxides, which can covalently bind to DNA and induce genetic damage. The aryl hydrocarbon receptor (AhR) pathway is also implicated in mediating the toxic effects of this compound.
類似化合物との比較
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic effects.
1-Hydroxypyrene: A hydroxylated derivative of pyrene, used as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Uniqueness: 12-Hydroxymethylbenzo(a)pyrene is unique due to the presence of the hydroxymethyl group, which influences its chemical reactivity and biological interactions. This modification allows for specific studies on the metabolic activation and DNA-binding properties of polycyclic aromatic hydrocarbons, providing insights into their role in carcinogenesis.
特性
IUPAC Name |
benzo[a]pyren-12-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-12-16-11-19-17-6-2-1-4-14(17)10-15-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZVPWWLRDQHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C=C(C5=CC=C4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241510 | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94500-43-3 | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094500433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-Hydroxymethylbenzo(a)pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80241510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


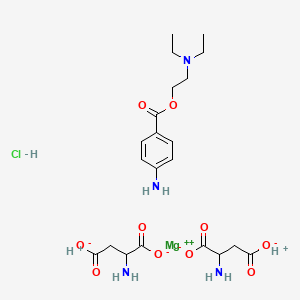
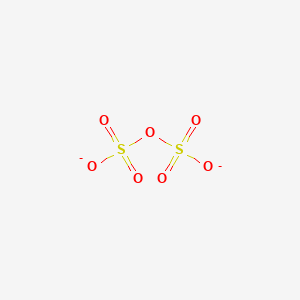
![3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid](/img/structure/B1201577.png)
